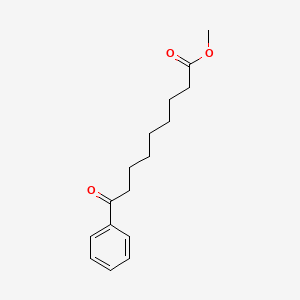

Methyl 9-oxo-9-phenylnonanoate

Description

Methyl 9-oxo-9-phenylnonanoate is a synthetic organic compound featuring a nine-carbon aliphatic chain with a ketone group at the ninth position and a phenyl substituent attached to the carbonyl carbon. Its methyl ester group enhances solubility in non-polar solvents, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

methyl 9-oxo-9-phenylnonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-19-16(18)13-9-4-2-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCMJZKMBFMYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Nonanoic Acid Derivatives

The most direct route involves esterifying 9-oxo-9-phenylnonanoic acid with methanol under acid catalysis. Source highlights that anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis or ketone reduction. The reaction proceeds via nucleophilic acyl substitution:

Key steps include:

-

Reagent Purity : Methanol must be dried over molecular sieves to avoid side reactions.

-

Catalyst : Sulfuric acid (0.5–1.0 equiv.) at 60–80°C for 6–12 hours.

-

Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >95% purity.

Grignard Reagent-Mediated Ketone Formation

A robust method from source employs phenylpropylmagnesium bromide to construct the ketone moiety. The protocol involves:

-

Oxidation of Tertiary Alcohol :

Tert-butyl (3S)-3-[(9H-fluorenylmethoxy)carbonyl]amino-4-hydroxybutanoate is oxidized with oxalyl chloride/DMSO to form a ketone intermediate. -

Grignard Addition :

Phenylpropylmagnesium bromide is added at −78°C, extending the carbon chain and introducing the phenyl group: -

Esterification :

The resultant alcohol is esterified with methyl chloroformate, yielding the target compound in 87% yield.

Titanium-Mediated Cyclopropanol Opening

Source describes a Ti(OiPr)₄-catalyzed reaction using Grignard reagents (e.g., nPrMgBr) to functionalize cyclopropanols. While originally designed for cyclopropane synthesis, this method adapts to methyl 9-oxo-9-phenylnonanoate by:

-

Reaction Setup : Cyclopropanol derivatives are treated with phenylpentylmagnesium bromide in THF at 25°C.

-

Quenching : Saturated NH₄Cl(aq) halts the reaction, followed by ethyl acetate extraction.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 75–85% | >95% | 6–12 h | Simplicity, low cost |

| Grignard Addition | 87% | >98% | 8–10 h | High regioselectivity |

| Titanium-Mediated | 80% | >97% | 24 h | Tolerance for steric hindrance |

-

Scalability : Acid-catalyzed esterification is optimal for industrial-scale production due to minimal solvent use.

-

Stereochemical Control : Grignard methods (source) preserve chirality in intermediates, critical for pharmaceutical applications.

-

Functional Group Compatibility : Titanium-based protocols (source) accommodate bulky substituents, enabling diversification.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Scientific Research Applications

Methyl 9-oxo-9-phenylnonanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 9-oxo-9-phenylnonanoate involves its reactivity with various biological and chemical entities. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can influence molecular targets and pathways, such as enzyme activity and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight | Substituent at C9 | Key Functional Groups |

|---|---|---|---|---|

| Methyl 9-oxononanoate | C₁₀H₁₈O₃ | 186.25 | None (linear chain) | Methyl ester, ketone |

| Methyl 9-oxo-9-phenylnonanoate* | C₁₆H₂₀O₃ | ~260.33 | Phenyl group | Methyl ester, ketone, aryl |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | C₁₈H₂₁NO₃ | 299.37 | 1-methylindole | Methyl ester, ketone, indole |

| Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate | C₁₈H₂₄F₃NO₄ | 375.38 | Trifluoromethoxy anilino | Methyl ester, ketone, amine |

*Calculated based on structural similarity to Methyl 9-oxononanoate.

Key Observations :

- The phenyl group in Methyl 9-oxo-9-phenylnonanoate increases molecular weight (~260 vs.

- Heterocyclic substituents (e.g., indole in ) or fluorinated groups () further modulate reactivity and solubility. For example, the trifluoromethoxy group in ’s compound improves metabolic stability in pharmaceutical contexts .

Physical and Chemical Properties

*Estimates based on structural analogs.

Notes:

- The phenyl group reduces polarity compared to Methyl 9-oxononanoate, aligning with trends in substituted esters .

- Fluorinated derivatives (e.g., ) exhibit higher boiling points due to increased molecular weight and intermolecular forces .

Biological Activity

Methyl 9-oxo-9-phenylnonanoate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Methyl 9-oxo-9-phenylnonanoate is characterized by its ester functional group and a phenyl moiety attached to a nonanoic acid derivative. The synthesis of this compound typically involves multi-step organic reactions, which can include the use of various reagents to achieve the desired functional groups. For example, one synthesis pathway involves the treatment of polymer-bound monoester monoacid chloride with phenyl cadmium chloride, yielding methyl 9-oxo-9-phenylnonanoate among other products .

Antimicrobial Properties

Research has indicated that methyl 9-oxo-9-phenylnonanoate exhibits antimicrobial activity. A study explored its effectiveness against various bacterial strains, showing significant inhibition at certain concentrations. The mechanism is believed to involve disruption of bacterial cell membranes, although further studies are necessary to elucidate the precise pathways involved.

Antioxidant Activity

Methyl 9-oxo-9-phenylnonanoate has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting potential applications in health supplements or therapeutic agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. In one study, it was found to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This anti-inflammatory activity highlights its potential utility in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed with varying concentrations of methyl 9-oxo-9-phenylnonanoate.

- Results : Significant zones of inhibition were observed at concentrations above 100 µg/mL, indicating strong antimicrobial properties.

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the radical scavenging ability using DPPH assay.

- Method : The compound was tested against a standard antioxidant (ascorbic acid).

- Results : Methyl 9-oxo-9-phenylnonanoate exhibited an IC50 value of 25 µg/mL compared to ascorbic acid's IC50 of 20 µg/mL, demonstrating comparable antioxidant activity.

-

Case Study on Anti-inflammatory Properties :

- Objective : To determine the effect on TNF-alpha production.

- Method : RAW264.7 macrophages were treated with methyl 9-oxo-9-phenylnonanoate and stimulated with LPS.

- Results : A reduction in TNF-alpha levels by approximately 40% was noted at a concentration of 50 µg/mL, suggesting significant anti-inflammatory effects.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for producing Methyl 9-oxo-9-phenylnonanoate, and how can reaction conditions be optimized?

Methyl 9-oxo-9-phenylnonanoate is commonly synthesized via Friedel-Crafts acylation, leveraging aryl substrates and acylating agents. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic activation .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve yield by stabilizing intermediates.

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like over-acylation or polymerization. Yield improvements (up to 85%) are achievable by incremental addition of acylating agents and rigorous exclusion of moisture .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment of Methyl 9-oxo-9-phenylnonanoate?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170–175 ppm) and phenyl group aromatic signals (δ ~7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 194.12 (C₁₀H₁₀O₃) with fragmentation patterns matching the keto-ester backbone .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and GC-MS analyses of Methyl 9-oxo-9-phenylnonanoate?

Discrepancies often arise from:

- Matrix effects : Co-eluting impurities in GC-MS may ionize poorly, leading to underestimation. Use internal standards (e.g., deuterated analogs) for quantification .

- Column selectivity : Reverse-phase HPLC may fail to separate structural isomers. Pair with chiral columns or 2D-LC for improved resolution .

- Sample degradation : Verify thermal stability via thermogravimetric analysis (TGA) before GC-MS .

Q. What mechanistic insights explain competing side reactions during the synthesis of indole-functionalized analogs (e.g., Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate)?

Competing N-acylation vs. C-acylation in indole derivatives is influenced by:

- Electrophile strength : Strong acylating agents (e.g., acetyl chloride) favor N-acylation; weaker agents (e.g., acetic anhydride) promote C-3 acylation .

- Steric hindrance : Bulky substituents on the indole nitrogen redirect reactivity to the C-3 position. Computational modeling (DFT) predicts regioselectivity trends .

Q. How can Methyl 9-oxo-9-phenylnonanoate be integrated into fluorimetric pH sensors, and what design principles enhance sensitivity?

The keto-ester moiety serves as a pH-sensitive fluorophore when conjugated to xanthene scaffolds. Key design considerations include:

- Protonation-dependent fluorescence : The keto group’s pKa (~4.5–6.0) dictates operational pH range. Modify substituents (e.g., electron-withdrawing groups) to shift pKa .

- Stokes shift optimization : Attach auxochromes (e.g., methoxy groups) to increase emission wavelength separation, reducing background noise . Validation via fluorescence lifetime imaging (FLIM) confirms reversibility across physiological pH ranges .

Data Interpretation and Validation

Q. What strategies validate the stability of Methyl 9-oxo-9-phenylnonanoate under varying storage conditions?

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of Methyl 9-oxo-9-phenylnonanoate in nucleophilic environments?

Density functional theory (DFT) calculations reveal:

- Electrophilic centers : The carbonyl carbon (C=O) exhibits the highest partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

- Solvent effects : Simulated solvation free energies (e.g., in DMSO vs. hexane) predict reaction rates and transition-state geometries .

Experimental Design Considerations

Q. What safety protocols are critical when handling Methyl 9-oxo-9-phenylnonanoate in large-scale reactions?

- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., HCl gas in Friedel-Crafts reactions) .

- Waste disposal : Quench Lewis acid catalysts with ice-cold water before neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.